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Compound of Interest

Compound Name: Disperse Red 153

Cat. No.: B13743713 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used

in the analysis of Disperse Red 153, a significant monoazo dye. The information presented

herein is intended to equip researchers, scientists, and professionals in drug development with

the necessary details to understand and implement these analytical methods. This guide

covers the principles, experimental protocols, and data interpretation for the characterization of

Disperse Red 153.

Introduction to Disperse Red 153
Disperse Red 153 is a synthetic dye belonging to the azo class of compounds, characterized

by the presence of a nitrogen-nitrogen double bond (-N=N-).[1] It is primarily used in the textile

industry for dyeing polyester and other synthetic fibers due to its good color fastness.[2]

Chemically, it is identified by the CAS number 78564-87-1 and the molecular formula

C₁₈H₁₅Cl₂N₅S.[3] The dye is soluble in organic solvents such as acetone, chloroform, and

dimethylformamide (DMF), presenting as a deep red powder.[2] Understanding its

spectroscopic properties is crucial for quality control, environmental monitoring, and research

into its potential applications and biological interactions.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions

within a molecule. For azo dyes like Disperse Red 153, the absorption in the visible region is
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responsible for their color. The position of the maximum absorption wavelength (λmax) can be

influenced by the solvent, a phenomenon known as solvatochromism.

Quantitative Data
While specific UV-Vis absorption maxima for Disperse Red 153 in various solvents are not

readily available in the reviewed literature, the following table presents data for the closely

related Disperse Red 19 as an illustrative example of the expected absorption profile in an

organic solvent.

Spectroscopic Parameter
Value (for Disperse Red 19
in Ethanol)

Reference

Absorption Maximum 1 (λmax) 285 nm [4]

Absorption Maximum 2 (λmax) 495 nm [4]

Experimental Protocol: UV-Vis Spectroscopy
Preparation of Stock Solution: Accurately weigh a small amount of Disperse Red 153
powder and dissolve it in a suitable volatile solvent in which it is readily soluble, such as

acetone or chloroform, to prepare a stock solution of known concentration (e.g., 1 mg/mL).

Preparation of Working Solutions: From the stock solution, prepare a series of dilutions in the

desired spectroscopic-grade solvents (e.g., methanol, ethanol, acetone, DMSO, chloroform)

to a final concentration that gives an absorbance reading in the optimal range of the

spectrophotometer (typically 0.1 to 1.0 AU).

Instrument Setup:

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20

minutes for stabilization.

Set the wavelength range for scanning, typically from 200 to 800 nm for a broad overview.

Blank Measurement: Fill a quartz cuvette with the pure solvent that was used to prepare the

working solution. Place the cuvette in the spectrophotometer and record a baseline

(autozero).
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Sample Measurement:

Rinse the cuvette with a small amount of the sample solution before filling it.

Place the sample cuvette in the spectrophotometer.

Acquire the absorption spectrum of the sample.

Data Analysis:

Identify the wavelength(s) of maximum absorbance (λmax).

If studying solvatochromism, repeat the measurement for solutions prepared in different

solvents and compare the λmax values.

Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the electronic excited states of a

molecule. While many azo dyes are known to have low fluorescence quantum yields due to

efficient non-radiative decay pathways, some do exhibit measurable fluorescence.

Quantitative Data
Specific fluorescence data for Disperse Red 153 is not extensively reported. The following

table provides data for the related compound, Disperse Red 19, to illustrate the expected

fluorescence characteristics.

Spectroscopic Parameter
Value (for Disperse Red 19
in Ethanol)

Reference

Excitation Wavelength (λex) 250 nm [4]

Emission Maximum 1 (λem) 324 nm [4]

Emission Maximum 2 (λem) 640 nm [4]

Experimental Protocol: Fluorescence Spectroscopy
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Sample Preparation: Prepare a dilute solution of Disperse Red 153 in a spectroscopic-grade

solvent. The concentration should be low enough to avoid inner filter effects (typically with an

absorbance of less than 0.1 at the excitation wavelength).

Instrument Setup:

Turn on the fluorescence spectrophotometer and allow the excitation lamp to stabilize.

Set the excitation wavelength. This is often chosen to be the λmax determined from UV-

Vis spectroscopy.

Set the emission wavelength range to be scanned, starting from a wavelength slightly

longer than the excitation wavelength to avoid Rayleigh scattering.

Set the excitation and emission slit widths to control the spectral resolution and signal

intensity.

Blank Measurement: Record a spectrum of the pure solvent to identify any background

fluorescence or Raman scattering peaks.

Sample Measurement:

Place the cuvette containing the sample solution in the fluorometer.

Acquire the fluorescence emission spectrum.

To obtain an excitation spectrum, set the emission monochromator to the wavelength of

maximum emission and scan the excitation monochromator.

Quantum Yield Determination (Optional):

The fluorescence quantum yield can be determined using a relative method with a well-

characterized standard that absorbs and emits in a similar spectral region.

Measure the integrated fluorescence intensity and the absorbance at the excitation

wavelength for both the sample and the standard.
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The quantum yield is calculated using the following equation: Φ_sample = Φ_std *

(I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum

yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive

index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds by providing information about the chemical environment of atomic nuclei, primarily

¹H and ¹³C.

Quantitative Data
Detailed ¹H and ¹³C NMR data specifically for Disperse Red 153 are not available in the

searched literature. However, for azo dyes in general, a characteristic sharp, highly deshielded

peak in the ¹H NMR spectrum between 14-16 ppm can provide evidence for a charged

tautomeric form with an intramolecular hydrogen bond.[5]

Experimental Protocol: NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of Disperse Red 153 in 0.5-0.7 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the dye

and the desired chemical shift window.

Filter the solution if any solid particles are present to prevent shimming problems.

Transfer the solution to an NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.
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Tune and match the probe for the desired nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Set the appropriate spectral width, acquisition time, and relaxation delay.

Acquire the free induction decay (FID) signal.

Perform Fourier transformation, phase correction, and baseline correction on the FID to

obtain the ¹H NMR spectrum.

¹³C NMR Acquisition:

Set up the experiment for ¹³C detection, which typically requires a larger number of scans

due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

Broadband proton decoupling is usually applied to simplify the spectrum and improve

signal-to-noise.

Process the data similarly to the ¹H NMR spectrum.

2D NMR (Optional):

Experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be

performed to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight of a compound and to gain structural

information through the analysis of its fragmentation patterns.

Quantitative Data
A specific mass spectrum for Disperse Red 153 was not found in the search results. However,

based on its molecular formula (C₁₈H₁₅Cl₂N₅S), the expected monoisotopic mass of the
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molecular ion [M]⁺ would be approximately 403.04 g/mol . Analysis by techniques like LC-

MS/MS would involve monitoring for this parent ion and its characteristic fragment ions.

Experimental Protocol: LC-MS/MS
Sample Preparation:

Prepare a dilute solution of Disperse Red 153 in a solvent compatible with the liquid

chromatography (LC) mobile phase, such as methanol.

Liquid Chromatography (LC) Separation:

Inject the sample into an HPLC or UHPLC system.

Use a suitable column (e.g., C18) and a gradient elution with a mobile phase consisting of,

for example, water with 0.1% formic acid (A) and methanol or acetonitrile (B).[6]

Mass Spectrometry (MS) Analysis:

The eluent from the LC is directed to the mass spectrometer.

Use an appropriate ionization source, such as electrospray ionization (ESI) in positive ion

mode.

Acquire data in full scan mode to detect the molecular ion.

For structural confirmation and enhanced sensitivity, use tandem mass spectrometry

(MS/MS) in a product ion scan mode. This involves selecting the molecular ion (precursor

ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions

(product ions).

For quantitative analysis, a multiple reaction monitoring (MRM) method can be developed

by selecting specific precursor-to-product ion transitions.[7]

Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive spectroscopic

analysis of Disperse Red 153.
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General workflow for the spectroscopic analysis of Disperse Red 153.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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